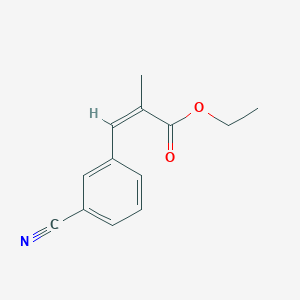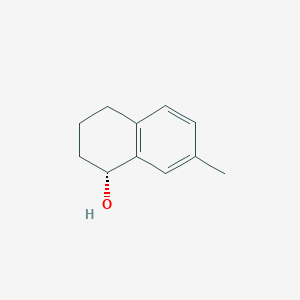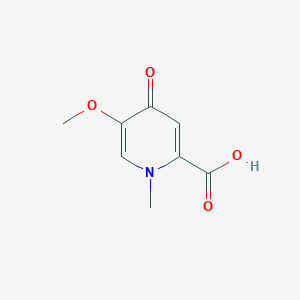![molecular formula C9H7N7 B1416698 7-Amino-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine CAS No. 1030420-83-7](/img/structure/B1416698.png)
7-Amino-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . These are aromatic compounds containing a 1,3,5-triazine ring which is 2,4-disusbtituted with amine groups .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, a series of novel [1,2,4]triazolo [4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
When crystallized from ethanol, similar compounds form crystals which have monoclinic (P21/n) symmetry with unit cell dimensions . The triazine ring in the molecule has a flattened boat conformation .Physical And Chemical Properties Analysis
The yield of similar compounds synthesized was 65%, with a melting point of 237–239°C . The IR (KBr) had a maximum at cm −1: 2950 (CH), 3400 (NH 2) .Applications De Recherche Scientifique
Applications antitumorales
La partie [1,2,4]triazolo[1,5-a]pyrimidine a été rapportée comme ayant des propriétés antitumorales. Bien que des études spécifiques sur la 7-Amino-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine ne soient pas détaillées dans les résultats de la recherche, il est possible que ce composé puisse également être exploré pour ses effets antitumoraux potentiels en raison de la présence d'un cadre structurel similaire .
Antagonistes du récepteur 1 du facteur de libération de la corticotropine
Des composés avec la structure [1,2,4]triazolo[1,5-a]pyrimidine ont été utilisés comme antagonistes du récepteur 1 du facteur de libération de la corticotropine. Cela suggère que la this compound pourrait être étudiée pour des applications similaires dans les troubles où la modulation de ce récepteur est bénéfique .
Modulateurs des canaux calciques
De même, ces composés peuvent agir comme modulateurs des canaux calciques. La recherche sur la this compound pourrait potentiellement révéler des applications dans le traitement de maladies comme la maladie d'Alzheimer et l'insomnie par la modulation des canaux calciques .
Traitement antiparasitaire et anticancéreux
Des complexes de triazolo-pyrimidines avec des métaux tels que Pt et Ru ont montré une activité élevée contre les parasites et ont été utilisés dans le traitement du cancer. Le composé spécifique en question peut également former des complexes qui pourraient être explorés pour ces applications .
Inhibition des protéines de liaison aux acides gras
Les protéines de liaison aux acides gras (FABP) sont des cibles thérapeutiques potentielles pour divers troubles. Des composés de la classe [1,2,4]triazolo[1,5-a]pyrimidine ont été reconnus dans ce contexte. Par conséquent, il est possible que la this compound puisse servir d'inhibiteur pour les FABP .
Activités pharmacologiques
Un large éventail d'activités pharmacologiques telles que les effets antimicrobiens, analgésiques et anti-inflammatoires ont été associés aux dérivés de triazolothiadiazine. Par extension, le composé en question peut également présenter des propriétés pharmacologiques similaires .
Méthodes de synthèse
La synthèse des [1,2,4]triazolo[1,5-a]pyridines a été réalisée par des méthodes écologiques sous des conditions micro-ondes. Cela suggère que la this compound pourrait également être synthétisée en utilisant des approches de chimie verte similaires .
Réarrangements chimiques
Le réarrangement de Dimroth est une méthode efficace pour produire du [1,2,4]triazolo[1,5-a]pyridine avec des substituants accepteurs dans le cycle pyridine. Cela indique un potentiel pour des transformations chimiques impliquant la this compound qui pourraient conduire à de nouveaux composés avec des applications variées .
Mécanisme D'action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as inhibitors for various kinases, including rorγt, phd-1, jak1, and jak2 . These kinases play crucial roles in various biological processes, including inflammation, cell growth, and differentiation.
Mode of Action
Similar compounds have been shown to inhibit their target kinases, thereby modulating the signaling pathways they are involved in .
Biochemical Pathways
For instance, JAK1 and JAK2 are involved in the JAK-STAT signaling pathway, which plays a key role in immune response, cell growth, and apoptosis .
Pharmacokinetics
A compound with a similar structure was reported to have increased oral bioavailability due to the insertion of a methyleneamino linker and a o-f substituent in the phenyl ring .
Result of Action
Based on the potential targets, it can be inferred that the compound may have anti-inflammatory effects (due to rorγt inhibition), and it may also affect cell growth and differentiation (due to jak1 and jak2 inhibition) .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under microwave conditions, suggesting that the reaction conditions can influence the formation of these compounds .
Safety and Hazards
Orientations Futures
The [1,2,4]triazolo [1,5-a]pyrimidines (TPs) comprise an important class of non-naturally occurring small molecules that aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer . Therefore, further exploration of [1,2,4]triazolo [1,5-a][1,3,5]triazin-7-amine and its derivatives could lead to the development of new drugs with diverse biological activities.
Propriétés
IUPAC Name |
2-pyridin-4-yl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N7/c10-8-12-5-13-9-14-7(15-16(8)9)6-1-3-11-4-2-6/h1-5H,(H2,10,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPSRLVNIZCFLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN3C(=NC=NC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine](/img/structure/B1416617.png)










